2-(Ethoxymethylidene)pentanal
Description
2-(Ethoxymethylidene)pentanal is a specialized aldehyde derivative featuring an ethoxymethylidene substituent at the 2-position of a pentanal backbone. This compound is primarily utilized in organic synthesis, particularly in [3+3] heterocyclization reactions. For example, it reacts with methyl N'-cycloalkylylidenecarbamohydrazonothioates to form spiro-condensed heterocyclic systems containing pyrimidine rings . Its unique structure—combining an aldehyde group with an ethoxy-substituted conjugated system—enhances its reactivity in cyclization processes, making it valuable for constructing complex heterocycles.
Properties
CAS No. |
21037-71-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(ethoxymethylidene)pentanal |
InChI |
InChI=1S/C8H14O2/c1-3-5-8(6-9)7-10-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZZNGZYXKRAQLHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=COCC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethoxymethylidene)pentanal can be synthesized through the condensation of pentanal with ethyl formate in the presence of a base. The reaction typically involves the following steps:
Condensation Reaction: Pentanal reacts with ethyl formate in the presence of a base such as sodium ethoxide.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete condensation.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)pentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, often resulting in various substituted derivatives.
Scientific Research Applications
2-(Ethoxymethylidene)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)pentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, often involving the formation of intermediates that further react to form the final products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- 2-(Ethoxymethylidene)pentanal : Contains an ethoxymethylidene group (–CH=OCH₂CH₃) at the 2-position of pentanal, introducing conjugation and steric effects.
- Pentanal (Valeraldehyde) : A straight-chain aldehyde (C₅H₁₀O) with a terminal carbonyl group .
- 2-Methylpentanal : A branched isomer (C₆H₁₂O) with a methyl group at the 2-position, altering hydrophobicity and boiling point .
- Crotonaldehyde (trans-2-Butenal) : An α,β-unsaturated aldehyde (C₄H₆O) with a conjugated double bond, increasing electrophilicity .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | Aldehyde, ethoxymethylidene |
| Pentanal | C₅H₁₀O | 86.13 | 103 | Aldehyde |
| 2-Methylpentanal | C₆H₁₂O | 100.16 | ~126* | Aldehyde, branched chain |
| Crotonaldehyde | C₄H₆O | 70.09 | 104 | α,β-unsaturated aldehyde |
*Estimated based on branching effects.
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